2-(piperidin-1-yl)-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is a heterocyclic compound containing a piperidine ring and a thiadiazine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a piperidine derivative with a thiadiazine precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-THIONE
- 2-PIPERIDINO-4H-1,3,4-OXADIAZIN-5(6H)-ONE
- 2-PIPERIDINO-4H-1,3,4-THIADIAZOLE
Uniqueness
2-PIPERIDINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is unique due to its specific ring structure and the presence of both piperidine and thiadiazine rings, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C8H13N3OS/c12-7-6-13-8(10-9-7)11-4-2-1-3-5-11/h1-6H2,(H,9,12) |
InChI Key |
YJHDFZRMAIOKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=O)CS2 |
Origin of Product |
United States |
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